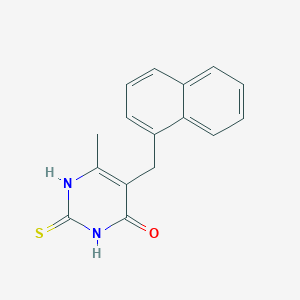

6-methyl-5-(1-naphthylmethyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “6-methyl-5-(1-naphthylmethyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone” belongs to the class of dihydropyrimidinones . Dihydropyrimidinones are an important class of nitrogen-containing heterocycles . They show significant biological activities such as anti-cancer, anti-inflammatory, anti-hypertensive, antifungal, anti-bacterial, anti-viral, anti-parasitic, anti-oxidant, anti-diabetic, and anti-epileptic .

Synthesis Analysis

Dihydropyrimidinones are typically synthesized via a multicomponent reaction known as the Biginelli reaction . This involves the reaction of an aldehyde, β-ketoester, and urea or thiourea .Wissenschaftliche Forschungsanwendungen

- AMG has shown promising anticancer potential. Researchers have investigated its effects on tumor cell lines, revealing inhibition of cell proliferation and induction of apoptosis. Further studies explore its mechanism of action and potential as a targeted therapy for specific cancer types .

- AMG exhibits anti-inflammatory effects by modulating key pathways involved in inflammation. It may serve as a lead compound for developing novel anti-inflammatory drugs. Researchers are exploring its impact on cytokines, enzymes, and immune responses .

- AMG displays antibacterial activity against both Gram-positive and Gram-negative bacteria. Investigations focus on its mode of action, potential synergies with existing antibiotics, and development of new antibacterial formulations .

- Studies suggest that AMG has neuroprotective properties. It may enhance neuronal survival, reduce oxidative stress, and mitigate neurodegenerative processes. Researchers investigate its potential in treating conditions like Alzheimer’s disease and Parkinson’s disease .

- AMG can be used as a probe in nuclear magnetic resonance (NMR) spectroscopy. Its distinct chemical shifts and coupling patterns provide valuable information about molecular structures and interactions. Researchers utilize AMG to study reaction mechanisms, ligand binding, and conformational changes .

- AMG serves as a precursor in organic synthesis. Its unique structure allows for diverse functionalization, making it valuable for creating complex molecules. Additionally, AMG derivatives may act as catalysts in various transformations, such as C–C bond formation or asymmetric reactions .

Anticancer Activity

Anti-inflammatory Properties

Antibacterial Agent

Neuroprotective Effects

NMR Spectroscopy Probe

Chemical Synthesis and Catalysts

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-methyl-5-(naphthalen-1-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c1-10-14(15(19)18-16(20)17-10)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8H,9H2,1H3,(H2,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHDGURNPQPKBBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=S)N1)CC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-5-(naphthalen-1-ylmethyl)-2-sulfanylpyrimidin-4-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-methoxybenzyl)thio]-4(1H)-pyrimidinone](/img/structure/B5852369.png)

![5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5852379.png)

![2-[4-(dimethylamino)benzoyl]-N-(4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B5852386.png)

![1-methyl-5-phenyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5852392.png)

![N-(4-fluorophenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea](/img/structure/B5852413.png)